2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
CAS No.:
Cat. No.: VC16336862
Molecular Formula: C19H18FN5O3S
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18FN5O3S |
|---|---|
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H18FN5O3S/c1-24-19(13-9-29-10-15(13)22-24)21-17(26)8-25-18(27)6-5-14(23-25)12-4-3-11(20)7-16(12)28-2/h3-7H,8-10H2,1-2H3,(H,21,26) |
| Standard InChI Key | AEYRRXYCGKGEJX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC |
Introduction
Chemical Architecture and Physicochemical Properties
The molecular formula of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is C₁₉H₁₆FN₅O₃S, yielding a molecular weight of 413.43 g/mol. Key structural elements include:
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Pyridazinone Core: A six-membered di-azine ring with a ketone group at position 6, providing hydrogen-bonding capacity and planar geometry for target engagement .
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4-Fluoro-2-Methoxyphenyl Substituent: Electron-withdrawing fluorine and electron-donating methoxy groups create a polarized aromatic system, enhancing interactions with hydrophobic binding pockets .
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Thieno[3,4-c]Pyrazole Moiety: A fused bicyclic system combining sulfur-containing thiophene and pyrazole rings, contributing to metabolic stability and π-π stacking potential .
Table 1: Comparative Physicochemical Properties of Structural Analogs
*Estimated via computational modeling
The calculated logP of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area of 89.7 Ų (estimated) indicates potential for blood-brain barrier penetration, though this requires experimental validation .
Synthetic Pathways and Challenges
Synthesis typically involves sequential coupling reactions:
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Pyridazinone Formation: Cyclocondensation of 1,4-diketones with hydrazines generates the pyridazinone core, with subsequent halogenation introducing the fluorine atom .
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling installs the 4-fluoro-2-methoxyphenyl group at position 3 of the pyridazinone .
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Acetamide Installation: Reacting the pyridazinone intermediate with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine via carbodiimide-mediated amidation completes the structure .
Critical challenges include:
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Regioselectivity Control: Ensuring proper substitution patterns on the pyridazinone ring during electrophilic aromatic substitution.
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Thienopyrazole Stability: Preventing oxidation of the sulfur atom during purification steps requiring silica gel chromatography .
Biological Activity and Mechanistic Insights
While direct studies on this compound are unpublished, structurally related molecules exhibit:
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Osteoclast Differentiation Inhibition: Pyridazinone-containing analogs suppress RANKL-induced NF-κB signaling, reducing TRAP-positive osteoclast formation by 62% at 10 μM .
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Anti-Inflammatory Effects: Thienopyrazole derivatives inhibit TNF-α production in macrophages (IC₅₀ = 3.7 μM) through JNK/AP-1 pathway modulation .
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Wnt/β-Catenin Modulation: Fluorinated aryl groups enhance binding to LRP5/6 co-receptors, increasing β-catenin stabilization by 2.3-fold versus non-fluorinated analogs .
Table 2: Activity Comparison of Pyridazinone Derivatives
| Compound | Osteoclast Inhibition (%) | TNF-α IC₅₀ (μM) | β-Catenin Stabilization (Fold) |
|---|---|---|---|
| Target Compound | Data pending | Data pending | Data pending |
| 2N1HIA | 71 | 4.2 | 1.8 |
| Y043-1607 | 48 | 6.9 | 1.2 |
| CAS 1282131-83-2 | 53 | 5.5 | 1.5 |
Structure-Activity Relationship (SAR) Analysis
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Fluorine Position: Para-fluorine on the phenyl ring (vs. ortho) improves target affinity by 15-fold, likely due to optimized halogen bonding .
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Methoxy Group: 2-Methoxy substitution enhances metabolic stability (t₁/₂ = 4.7 h in microsomes vs. 1.2 h for des-methoxy analog) .
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Thienopyrazole vs. Benzothiazole: Replacing thieno[3,4-c]pyrazole with benzothiazole decreases solubility (2.1 mg/mL vs. 4.8 mg/mL) but increases CYP3A4 inhibition risk .
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